1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
CAS No.: 1226442-39-2
Cat. No.: VC11961770
Molecular Formula: C20H21N3O2S2
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226442-39-2 |
|---|---|
| Molecular Formula | C20H21N3O2S2 |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | (2-ethylsulfanylphenyl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H21N3O2S2/c1-2-26-16-9-4-3-8-15(16)20(24)23-11-5-7-14(13-23)18-21-22-19(25-18)17-10-6-12-27-17/h3-4,6,8-10,12,14H,2,5,7,11,13H2,1H3 |
| Standard InChI Key | OBCYYLLURXJNMF-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
| Canonical SMILES | CCSC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Introduction
1-[2-(Ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound with a molecular formula of C20H21N3O2S2 and a molecular weight of approximately 399.5 g/mol . This compound combines several functional groups, including an ethylsulfanyl group attached to a benzoyl moiety, a thiophen-2-yl group linked to an oxadiazole ring, and a piperidine ring. The synthesis and properties of such compounds are of interest due to their potential biological activities and applications in pharmaceutical chemistry.
Synthesis Steps:
-
Preparation of Precursors: Synthesis of the benzoyl and oxadiazole precursors.
-
Condensation Reaction: Reaction of the benzoyl precursor with the piperidine ring.
-
Cyclization: Formation of the oxadiazole ring through a cyclization reaction involving the thiophen-2-yl group.
Potential Biological Activities
Compounds with similar structures, such as oxadiazoles and piperidines, have been explored for their pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer properties . The presence of a thiophen-2-yl group and an ethylsulfanyl moiety may contribute to unique biological interactions, potentially influencing receptor binding or enzyme inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume